N,N'-Dimethyl-1,4-butanediamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of butanediamine with various aldehydes and ketones. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones, resulting in versatile intermediates for the asymmetric synthesis of amines . Similarly, Schiff-base compounds are synthesized by the reaction of butanediamine with substituted benzaldehydes, as seen in the preparation of N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate and N,N'-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as single-crystal X-ray diffraction. The structure of N,N'-bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine reveals two rings, one chiral five-membered furanone ring and one six-membered cyclohexane ring with chair conformation containing four chiral centers . The Schiff-base compound N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate shows a crystal structure with monoclinic space group and features hydrogen bonds between the water molecule and the imine nitrogen atom .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to form hydrogen bonds and their use in catalysis. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for the addition of nucleophiles and serves as a chiral directing group . In the crystal structures of Schiff bases, hydrogen bonding plays a crucial role in stabilizing the structure, as seen in the strong O-H···N hydrogen bonds in N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and synthesis methods. The presence of chiral centers in the molecules suggests optical activity, which is important for asymmetric synthesis . The crystalline nature of these compounds, as evidenced by X-ray diffraction studies, indicates solid-state stability and the potential for forming well-defined crystalline materials . The hydrogen bonding interactions and C-H···π interactions contribute to the stability and solubility of these compounds in various solvents .
Scientific Research Applications
Polymer Synthesis : N,N'-Dimethyl-1,4-butanediamine is utilized in the synthesis of alternating polyesteramides based on 1,4-butylene terephthalamide. These compounds are synthesized using dimethyl terephthalate and 1,4-butanediamine, with lithium methanolate as a catalyst, and find applications in polymer science due to their unique properties (Serrano, Bennekom, & Gaymans, 1998).
Antitumor Activities : In the realm of medicinal chemistry, novel alkyl-1,4-butanediamine Pt(II) complexes with a seven-membered ring structure have been synthesized and studied for their antitumor activities. These complexes have shown promising results in vivo against lymphoid leukemia L1210 and Lewis lung carcinoma LL (Nowatari et al., 1989).
Atmospheric Chemistry : The molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine, and sulfuric acid has been investigated to understand their role in atmospheric chemistry. This study helps in understanding the formation of new particles in the atmosphere and the role of such diamines in stabilizing sulfuric acid complexes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Stereochemistry of Polyamides : Research has been conducted on the synthesis of stereoregular polyamides derived from L-Tartaric Acid, employing (2S,3S)-(-)-2,3-dimethoxy-1,4-butanediamine. These studies contribute to the understanding of polyamides containing chiral carbons, which have applications in materials science (Bou, Iribarren, & Muñoz-Guerra, 1994).
Organic Synthesis : N,N'-Dimethyl-1,4-butanediamine is involved in the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure, leading to the formation of cyclization products. This is a significant contribution to the field of organic chemistry and synthesis (Ibata, Zou, & Demura, 1995).
Thermal Behavior of Metal Complexes : Studies on nickel(II) complexes containing 1,2-butanediamine or 3,3-dimethyl-1,2-butanediamine have been conducted to understand their thermal behavior in solid phase. These findings have implications in the study of metal complexes and their thermal properties (Ihara, Wada, Fukuda, & Sone, 1986).
Safety And Hazards
N,N’-Dimethyl-1,4-butanediamine causes severe skin burns and eye damage . It may cause respiratory irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required in both cases .
properties
IUPAC Name |
N,N'-dimethylbutane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPRYVBLOUZRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065993 | |
Record name | 1,4-Butanediamine, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-1,4-butanediamine | |
CAS RN |
16011-97-5 | |
Record name | N1,N4-Dimethyl-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16011-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dimethylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, N1,N4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediamine, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylbutane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIMETHYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCM2CN8AFV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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